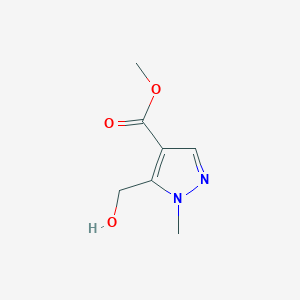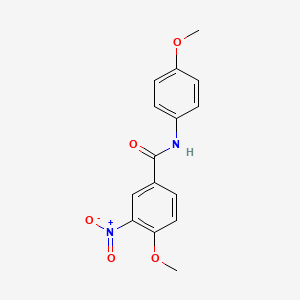![molecular formula C20H26N4O2 B10906595 N'~1~,N'~6~-di[(6E)-bicyclo[3.2.0]hept-3-en-6-ylidene]hexanedihydrazide](/img/structure/B10906595.png)
N'~1~,N'~6~-di[(6E)-bicyclo[3.2.0]hept-3-en-6-ylidene]hexanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’~1~,N’~6~-DIBICYCLO[320]HEPT-3-EN-6-YLIDENHEXANEDIHYDRAZIDE is a complex organic compound featuring a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~6~-DIBICYCLO[3.2.0]HEPT-3-EN-6-YLIDENHEXANEDIHYDRAZIDE typically involves multiple steps, starting with the preparation of bicyclo[3.2.0]hept-2-en-6-one. This intermediate can be synthesized through a chemoenzymatic process involving the enzymatic resolution of (±)-endo-bicyclo[3.2.0]hept-2-en-6-yl acetate using Pseudomonas fluorescens lipase . The subsequent steps involve the reaction of this intermediate with appropriate hydrazides under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of N’~1~,N’~6~-DIBICYCLO[3.2.0]HEPT-3-EN-6-YLIDENHEXANEDIHYDRAZIDE would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’~1~,N’~6~-DIBICYCLO[3.2.0]HEPT-3-EN-6-YLIDENHEXANEDIHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N’~1~,N’~6~-DIBICYCLO[3.2.0]HEPT-3-EN-6-YLIDENHEXANEDIHYDRAZIDE has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N’~1~,N’~6~-DIBICYCLO[3.2.0]HEPT-3-EN-6-YLIDENHEXANEDIHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.2.0]hept-2-en-6-one: A precursor in the synthesis of N’~1~,N’~6~-DIBICYCLO[3.2.0]HEPT-3-EN-6-YLIDENHEXANEDIHYDRAZIDE.
7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one: Another related compound with similar structural features.
Uniqueness
N’~1~,N’~6~-DIBICYCLO[320]HEPT-3-EN-6-YLIDENHEXANEDIHYDRAZIDE is unique due to its specific bicyclic structure and the presence of hydrazide functional groups
Propiedades
Fórmula molecular |
C20H26N4O2 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
N,N'-bis[(E)-6-bicyclo[3.2.0]hept-3-enylideneamino]hexanediamide |
InChI |
InChI=1S/C20H26N4O2/c25-19(23-21-17-11-13-5-3-7-15(13)17)9-1-2-10-20(26)24-22-18-12-14-6-4-8-16(14)18/h3-4,7-8,13-16H,1-2,5-6,9-12H2,(H,23,25)(H,24,26)/b21-17+,22-18+ |
Clave InChI |
KVMHVJCPUHROLG-KSTNYAOJSA-N |
SMILES isomérico |
C1C2C(/C(=N/NC(=O)CCCCC(=O)N/N=C\3/C4C(C3)CC=C4)/C2)C=C1 |
SMILES canónico |
C1C=CC2C1CC2=NNC(=O)CCCCC(=O)NN=C3CC4C3C=CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-{(e)-[4-(Benzyloxy)phenyl]methylene}-2-methyl-5-nitroaniline](/img/structure/B10906521.png)
![N-[(E)-anthracen-9-ylmethylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10906522.png)

![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B10906534.png)

![[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]acetic acid](/img/structure/B10906541.png)
![4-bromo-2-[(E)-(2-{4-[(4-bromophenyl)amino]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol](/img/structure/B10906545.png)

![N'-{(E)-[5-(3-bromophenyl)furan-2-yl]methylidene}-9H-xanthene-9-carbohydrazide](/img/structure/B10906556.png)

![2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol](/img/structure/B10906569.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10906581.png)
![N-(3,4-dichlorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10906602.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide](/img/structure/B10906603.png)
